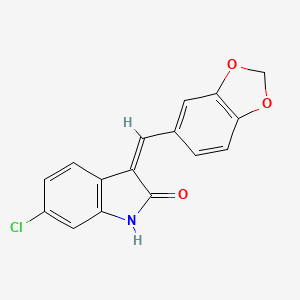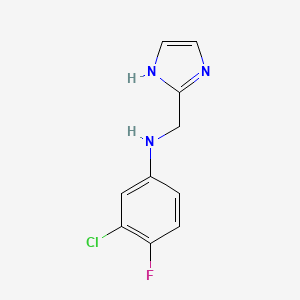![molecular formula C22H24N2O B7469915 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide](/img/structure/B7469915.png)
4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide, also known as TAK-875, is a novel antidiabetic drug that has been developed to target the G-protein coupled receptor 40 (GPR40) in the pancreas. The activation of GPR40 in pancreatic beta cells leads to an increase in insulin secretion, which helps to regulate blood glucose levels in individuals with type 2 diabetes.
Mécanisme D'action
4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide works by selectively activating GPR40, a receptor that is expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. When this compound binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta cells. This compound has been shown to be highly selective for GPR40, with minimal activity against other receptors.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal and human studies. In animal studies, this compound was found to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels. In human studies, this compound was found to improve glycemic control, reduce fasting plasma glucose levels, and reduce hemoglobin A1c levels. This compound was also found to have a low risk of hypoglycemia and weight gain, which are common side effects of traditional antidiabetic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide for lab experiments is its high selectivity for GPR40, which allows for more precise targeting of insulin secretion in pancreatic beta cells. Another advantage is its low risk of hypoglycemia and weight gain, which reduces the potential for confounding factors in experiments. However, one limitation is the lack of long-term safety data for this compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide. One area of interest is the potential for combination therapy with other antidiabetic drugs, such as metformin or GLP-1 agonists. Another area of interest is the long-term safety and efficacy of this compound, particularly in patients with comorbidities such as cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems.
Méthodes De Synthèse
4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide was synthesized using a multi-step process that involved the reaction of 4-bromo-1H-indole with (R)-1,2,3,4-tetrahydro-1-naphthol to form the corresponding Grignard reagent, which was then reacted with N-benzyl-N-(4-chlorobutanoyl)amine to produce the final product. The synthesis method was optimized to ensure high yield and purity of this compound.
Applications De Recherche Scientifique
4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide has been extensively studied in preclinical and clinical trials as a potential treatment for type 2 diabetes. In preclinical studies, this compound was shown to increase insulin secretion in a glucose-dependent manner, leading to improved glucose tolerance and reduced blood glucose levels in animal models of diabetes. In clinical trials, this compound was found to be effective in improving glycemic control in patients with type 2 diabetes, with fewer side effects compared to traditional antidiabetic drugs such as sulfonylureas.
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(24-21-13-5-8-16-7-1-2-10-18(16)21)14-6-9-17-15-23-20-12-4-3-11-19(17)20/h1-4,7,10-12,15,21,23H,5-6,8-9,13-14H2,(H,24,25)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJLBPMFRUIMJJ-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)

![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![N-(2-bromophenyl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7469883.png)
![[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate](/img/structure/B7469904.png)

![5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7469913.png)
![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)

